3-Bromo-6-fluoro-3H-indazole
Description
3-Bromo-6-fluoro-1H-indazole (CAS 885522-04-3) is a halogenated indazole derivative with the molecular formula C₇H₄BrFN₂. It features a bromine atom at position 3 and a fluorine atom at position 6 on the indazole core, a bicyclic aromatic system comprising fused benzene and pyrazole rings.
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
3-bromo-6-fluoro-3H-indazole |
InChI |
InChI=1S/C7H4BrFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3,7H |
InChI Key |
DLNCAGCYEFEJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NC2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-3H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of 3-Bromo-6-fluoro-3H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-fluoro-3H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted indazoles with various functional groups.
- Oxidized or reduced derivatives depending on the reaction conditions .
Scientific Research Applications
3-Bromo-6-fluoro-3H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-3H-indazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the indazole scaffold .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogues, their substituents, and molecular properties:
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| 3-Bromo-6-fluoro-1H-indazole | 885522-04-3 | C₇H₄BrFN₂ | Br (3), F (6) | 215.02 g/mol | High electronegativity (F), moderate bulk (Br) |
| 6-Bromo-3-ethyl-1H-indazole | 199172-01-5 | C₉H₉BrN₂ | Br (6), CH₂CH₃ (3) | 225.09 g/mol | Ethyl group enhances lipophilicity |
| 3-Bromo-6-chloro-5-nitro-1H-indazole | 1000342-41-5 | C₇H₃BrClN₃O₂ | Br (3), Cl (6), NO₂ (5) | 292.48 g/mol | Nitro group increases reactivity |
| 6-Bromo-3-chloro-1-methyl-1H-indazole | 1243472-33-4 | C₈H₆BrClN₂ | Br (6), Cl (3), CH₃ (1) | 245.50 g/mol | Methyl group improves metabolic stability |
| 6-Bromo-4-fluoro-3-iodo-1H-indazole | 887568-00-5 | C₇H₃BrFIN₂ | Br (6), F (4), I (3) | 340.92 g/mol | Heavy halogen (I) for enhanced binding |
Electronic and Steric Effects
- Bromine/Chlorine/Iodine: Larger halogens (Br, I) increase steric bulk and lipophilicity. For example, 6-Bromo-4-fluoro-3-iodo-1H-indazole may exhibit stronger van der Waals interactions in protein binding due to iodine’s polarizability .
- Nitro Group (3-Bromo-6-chloro-5-nitro-1H-indazole): The electron-withdrawing NO₂ group at position 5 increases electrophilicity, making the compound reactive in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
